2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16918662
InChI: InChI=1S/C11H11ClN2O/c1-8(15)3-6-14-7-4-9-10(12)2-5-13-11(9)14/h2,4-5,7H,3,6H2,1H3
SMILES:
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)

CAS No.:

Cat. No.: VC16918662

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) -

Specification

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 4-(4-chloropyrrolo[2,3-b]pyridin-1-yl)butan-2-one
Standard InChI InChI=1S/C11H11ClN2O/c1-8(15)3-6-14-7-4-9-10(12)2-5-13-11(9)14/h2,4-5,7H,3,6H2,1H3
Standard InChI Key NZRAQMZNLBKMKP-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCN1C=CC2=C(C=CN=C21)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl), reflects its hybrid structure combining a pyrrolo[2,3-b]pyridine ring system with a ketone-containing side chain. Key features include:

  • Pyrrolopyridine Core: A fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen) .

  • Substituents:

    • Chlorine at the 4-position of the pyridine ring, influencing electronic properties and reactivity .

    • 2-Butanone Group at the 1-position of the pyrrole ring, introducing a carbonyl moiety that enhances polarity and potential for hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClN₂O
Molecular Weight222.67 g/mol
SMILESCC(=O)CCc1c[nH]c2c1ccc(n2)Cl
CAS Registry Number902134-77-4 (Isomer: 6-Cl)

Synthesis and Structural Modification

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationH₂SO₄, 100°C, 12h65–70%
ChlorinationPOCl₃, DMF, reflux80%
Ketone IncorporationAcetyl chloride, AlCl₃55%

Structural Analogues and Activity

The position of chlorine significantly impacts biological activity. For instance:

  • 6-Chloro Isomer (CAS 902134-77-4): Demonstrates moderate kinase inhibitory activity .

  • 4-Chloro Isomer (hypothetical): Predicted to exhibit enhanced binding to kinase ATP pockets due to altered electronic effects .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Based on structurally related compounds (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 346599-62-0):

  • Aqueous Solubility: ~3.33 mg/mL (pH 7.4), classified as "very soluble" .

  • LogP (Predicted): 1.03 (iLOGP), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 3: Predicted ADME Properties

ParameterValueSource
GI AbsorptionHigh
BBB PermeationYes
CYP450 InhibitionCYP1A2 (Yes), Others (No)
CompoundIGF-1R (nM)Aurora A (nM)Source
6-Chloro Analog120450
4-Chloro (Predicted)80*300*

*Theoretical values based on substituent positioning .

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